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molecular formula C8H11N3O2 B8569860 1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole

1-(3-Methylbut-2-enyl)-3-nitro-1H-pyrazole

Cat. No. B8569860
M. Wt: 181.19 g/mol
InChI Key: CLUWCWXISQTDMR-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

1-(3-Methyl-but-2-enyl)-3-nitro-1H-pyrazole (1.29 g, 7.13 mmol) was dissolved in dioxane (30 mL). While stirring, a solution containing 50% concentrated sulfuric acid/water (3 mL) was added dropwise. The reaction was heated to 85° C. while stirring for 12 h. The reaction was diluted with water (50 mL) and the product extracted into ethyl acetate (3×60 mL). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to an oil. Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 15% ethyl acetate/hexanes to 100% ethyl acetate/hexanes) afforded 2-methyl-4-(3-nitro-pyrazol-1-yl)-butan-2-ol (608 mg, 43%) as a thick golden oil: H1-NMR (400 MHz, CDCl3) δ 1.30 (6H, s), 1.54 (1H, bs), 2.11-2.15 (2H, m), 4.36-4.39 (2H, m), 6.87 (1H, d, J=2.8 Hz), 7.48 (1H, d, J=2.8 Hz).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])=[CH:3][CH2:4][N:5]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[N:6]1.S(=O)(=O)(O)[OH:15].O>O1CCOCC1.O>[CH3:1][C:2]([OH:15])([CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[N:6]1)[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
CC(=CCN1N=C(C=C1)[N+](=O)[O-])C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O.O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
while stirring for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (Merck silica gel 60, 40-63 μm; 15% ethyl acetate/hexanes to 100% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCN1N=C(C=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 608 mg
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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